A Technical Guide to the Structural Elucidation of 2,5-difluoro-4-formylbenzoic acid
A Technical Guide to the Structural Elucidation of 2,5-difluoro-4-formylbenzoic acid
Abstract
2,5-difluoro-4-formylbenzoic acid is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility is predicated on the precise arrangement of its functional groups—a carboxylic acid, an aldehyde, and two fluorine atoms—on the benzene ring. Unambiguous confirmation of this structure is paramount for its application in targeted synthesis and ensuring predictable chemical behavior. This technical guide presents a comprehensive, multi-technique workflow for the complete structural elucidation of 2,5-difluoro-4-formylbenzoic acid. We detail the application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and multinuclear (¹H, ¹³C, and ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we discuss the role of single-crystal X-ray crystallography as the ultimate tool for definitive structural confirmation. Each analytical step is explained with an emphasis on the causality behind the experimental choices and the interpretation of the resulting data. This document serves as a practical, field-proven guide for researchers requiring rigorous analytical characterization of complex organic molecules.
Introduction and Strategic Overview
The precise architecture of a molecule dictates its function. For 2,5-difluoro-4-formylbenzoic acid (molecular formula C₈H₄F₂O₃), the specific 1,2,4,5-substitution pattern on the benzene ring is critical. The presence of electron-withdrawing fluorine atoms, a directing carboxylic acid group, and a reactive aldehyde moiety creates a unique chemical entity. Fluorinated organic compounds are of increasing importance in the pharmaceutical and polymer industries due to the favorable properties conferred by fluorine.[1] Therefore, confirming the identity and purity of this molecule beyond any doubt is a non-negotiable prerequisite for its use in any research or development pipeline.
Our approach to structure elucidation is built on a foundation of orthogonal, self-validating techniques. Each method provides a unique piece of the structural puzzle, and together, they form a cohesive and unassailable body of evidence. High-resolution mass spectrometry will confirm the elemental composition, infrared spectroscopy will identify the key functional groups, and a suite of advanced NMR experiments will map the precise connectivity of every atom in the molecule.
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Figure 1: A strategic workflow for structure elucidation.
Mass Spectrometry: Elemental Composition
The first step in any structural elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.[2][3]
Rationale and Causality
We select HRMS over standard mass spectrometry because the ability to measure mass-to-charge ratios (m/z) to several decimal places is crucial for calculating a unique elemental composition.[4][5] For a molecule like C₈H₄F₂O₃, this precision is essential to rule out other potential isobaric (same integer mass) formulas. Electrospray ionization (ESI) is chosen as the ionization method due to its soft nature, which minimizes fragmentation and maximizes the abundance of the molecular ion, typically observed as the deprotonated species [M-H]⁻ in negative ion mode.
Experimental Protocol: HRMS (ESI⁻)
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Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, calibrated according to the manufacturer's specifications.
-
Ionization Mode: Electrospray Ionization, Negative (ESI⁻).
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.
-
Analysis: Identify the monoisotopic mass of the most abundant ion and use the instrument's software to calculate the elemental composition, constraining the search to C, H, O, and F.
Expected Data and Interpretation
The analysis should yield a prominent ion corresponding to the deprotonated molecule, [C₈H₃F₂O₃]⁻. The high mass accuracy allows for a confident assignment of the elemental formula.
| Parameter | Theoretical Value | Expected Experimental Value (example) |
| Molecular Formula | C₈H₄F₂O₃ | C₈H₄F₂O₃ |
| Exact Mass | 186.01285 Da | N/A |
| Monoisotopic Mass of [M-H]⁻ | 185.00557 Da | 185.0056 ± 0.0005 Da (within 3 ppm error) |
Table 1: Predicted HRMS data for 2,5-difluoro-4-formylbenzoic acid.[6]
The observation of an ion with an m/z value matching the theoretical value to within a few parts-per-million (ppm) provides strong evidence for the proposed molecular formula of C₈H₄F₂O₃.
Infrared Spectroscopy: Functional Group Identification
With the molecular formula established, Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in the molecule. This technique works by measuring the absorption of infrared radiation by specific molecular vibrations.
Rationale and Causality
The hypothesized structure contains three key functional groups: a carboxylic acid, an aldehyde, and carbon-fluorine bonds. Each of these groups has a distinct and well-characterized absorption frequency in the IR spectrum. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and provides high-quality spectra for solid powders.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Lower the ATR anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the resulting absorbance spectrum.
Expected Data and Interpretation
The FTIR spectrum will provide a "fingerprint" of the molecule, confirming the presence of the required functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad and strong |
| Aldehyde | C-H stretch | ~2850 and ~2750 | Two weak to medium peaks |
| Carbonyl (Acid) | C=O stretch | ~1700 | Strong and sharp |
| Carbonyl (Aldehyde) | C=O stretch | ~1680 | Strong and sharp |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to strong peaks |
| Carbon-Fluorine | C-F stretch | 1250 - 1000 | Strong and sharp |
Table 2: Characteristic FTIR absorption frequencies for 2,5-difluoro-4-formylbenzoic acid.
The simultaneous observation of the very broad O-H stretch, the two distinct C=O stretches (from the acid and aldehyde), and the strong C-F stretches provides compelling evidence that validates the functional groups predicted by the molecular formula.
Nuclear Magnetic Resonance Spectroscopy: The Definitive Map
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR reveals the precise connectivity and spatial relationships of atoms.[7] The ¹⁹F nucleus is particularly well-suited for NMR due to its 100% natural abundance and high sensitivity.[8][9]
Rationale and Causality
A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for an unambiguous assignment.
-
¹H NMR will identify the number of different types of protons and, crucially, their connectivity through spin-spin coupling, including coupling to fluorine.
-
¹³C NMR will identify the number of unique carbon atoms and confirm the presence of carbonyls and aromatic carbons. Coupling between carbon and fluorine (¹J_CF, ²J_CF, etc.) is a key diagnostic tool.[10][11]
-
¹⁹F NMR will directly observe the fluorine environments and their coupling to nearby protons, which is essential for confirming their positions on the aromatic ring.[12][13]
DMSO-d₆ is chosen as the solvent because its ability to form hydrogen bonds will keep the acidic carboxylic acid proton from exchanging too rapidly, allowing it to be observed in the ¹H NMR spectrum.
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
Data Processing: Process the data using appropriate software, referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an external standard for ¹⁹F.
Expected Data and Interpretation
The combination of NMR spectra will allow for the complete assignment of all signals, confirming the substitution pattern. The key is to analyze the chemical shifts and, most importantly, the spin-spin coupling patterns.
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Figure 2: Numbering scheme for NMR assignments.
¹H NMR (400 MHz, DMSO-d₆):
-
~13.5 ppm (s, 1H): The carboxylic acid proton (COOH). Appears as a broad singlet.
-
~10.2 ppm (s, 1H): The aldehyde proton (CHO). Appears as a sharp singlet (may show very small long-range coupling).
-
~8.0 ppm (d, J_HF ≈ 8 Hz, 1H): The proton at C6 (H6). It is ortho to F5, resulting in a large three-bond coupling (³J_HF), splitting the signal into a doublet.
-
~7.8 ppm (d, J_HF ≈ 12 Hz, 1H): The proton at C3 (H3). It is ortho to F2, resulting in a large three-bond coupling (³J_HF), splitting the signal into a doublet. The different electronic environments of H3 and H6 lead to distinct chemical shifts.
¹³C NMR (101 MHz, DMSO-d₆):
-
~188 ppm (d, ³J_CF ≈ 5 Hz): The aldehyde carbonyl carbon (C_CHO). It is coupled to the fluorine at C5.
-
~165 ppm (d, ³J_CF ≈ 3 Hz): The carboxylic acid carbonyl carbon (C_COOH). It is coupled to the fluorine at C2.
-
~160 ppm (dd, ¹J_CF ≈ 250 Hz): The carbon C2, directly attached to fluorine. It shows a very large one-bond C-F coupling and a smaller coupling to F5.
-
~158 ppm (dd, ¹J_CF ≈ 250 Hz): The carbon C5, directly attached to fluorine. It shows a very large one-bond C-F coupling and a smaller coupling to F2.
-
~110-135 ppm: Four additional aromatic carbon signals (C1, C3, C4, C6), all showing characteristic couplings to one or both fluorine atoms.
¹⁹F NMR (376 MHz, DMSO-d₆):
-
Two distinct signals are expected, one for F2 and one for F5, as they are in chemically different environments.
-
Each signal will appear as a doublet of doublets (or a more complex multiplet) due to coupling to the other fluorine atom (⁴J_FF) and their respective ortho protons (³J_FH). Long-range couplings are commonly observed in ¹⁹F NMR.[7]
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment Rationale |
| ¹H | COOH | ~13.5 | br s | - | Acidic proton, deshielded. |
| CHO | ~10.2 | s | - | Aldehyde proton, highly deshielded. | |
| H6 | ~8.0 | d | ³J_HF ≈ 8 | Ortho coupling to F5. | |
| H3 | ~7.8 | d | ³J_HF ≈ 12 | Ortho coupling to F2. | |
| ¹³C | C=O (CHO) | ~188 | d | ³J_CF ≈ 5 | Aldehyde carbonyl coupled to F5. |
| C=O (COOH) | ~165 | d | ³J_CF ≈ 3 | Acid carbonyl coupled to F2. | |
| C2 | ~160 | d | ¹J_CF ≈ 250 | Carbon directly bonded to fluorine. | |
| C5 | ~158 | d | ¹J_CF ≈ 250 | Carbon directly bonded to fluorine. | |
| ¹⁹F | F2 & F5 | -110 to -140 | m | ⁴J_FF, ³J_FH | Two distinct fluorine environments. |
Table 3: Consolidated and predicted NMR data for 2,5-difluoro-4-formylbenzoic acid in DMSO-d₆.
The specific splitting patterns observed, particularly the proton-fluorine and carbon-fluorine couplings, are the linchpin of the structural proof. They allow for the unambiguous placement of every substituent on the aromatic ring, confirming the 2,5-difluoro-4-formylbenzoic acid structure.
The Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of MS, IR, and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous structural proof.[14] This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam.[15]
Rationale and Methodology
If a single, high-quality crystal of the compound can be grown, this technique provides a 3D model of the molecule.[16][17] The process involves:
-
Crystallization: Growing a suitable single crystal, often by slow evaporation from a saturated solution.
-
Data Collection: Mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam.
-
Structure Solution and Refinement: Using the resulting diffraction pattern to solve the phase problem and generate an electron density map, from which the positions of all atoms can be determined.[18]
Expected Outcome
The output of a successful X-ray crystallography experiment is a complete 3D structural model. This model would definitively confirm:
-
The planarity of the benzene ring.
-
The precise bond lengths and angles of all atoms.
-
The exact substitution pattern of the carboxylic acid, aldehyde, and two fluorine atoms, leaving no room for isomeric ambiguity.
Conclusion
The structural elucidation of 2,5-difluoro-4-formylbenzoic acid is a systematic process that relies on the synergistic application of multiple, independent analytical techniques. High-resolution mass spectrometry confirms the elemental formula (C₈H₄F₂O₃). Infrared spectroscopy verifies the presence of the required carboxylic acid, aldehyde, and C-F functional groups. Finally, a comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides the definitive map of atomic connectivity, using characteristic chemical shifts and spin-spin coupling constants to place each substituent in its correct position. The collective data from these methods provides an unassailable, self-validating confirmation of the structure, with single-crystal X-ray crystallography available as a final, definitive arbiter. This rigorous workflow ensures the highest level of scientific integrity for any subsequent research or development involving this valuable chemical building block.
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